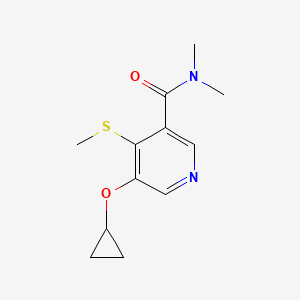
5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylthio groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, including its role in modulating biological pathways. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)pyridin-3-amine and 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-6-13-7-10(11(9)17-3)16-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
VABSFFQWSNVPFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















